molecular formula C23H21N5O2S B2808346 1-(2,3-dihydro-1H-indol-1-yl)-2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one CAS No. 852377-01-6

1-(2,3-dihydro-1H-indol-1-yl)-2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one

Cat. No.: B2808346
CAS No.: 852377-01-6
M. Wt: 431.51
InChI Key: FMRUUGVDZULMRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 2,3-dihydroindole core linked via a sulfanyl ethanone bridge to a [1,2,4]triazolo[4,3-b]pyridazine scaffold substituted with a 4-ethoxyphenyl group. The dihydroindole moiety provides conformational flexibility, while the triazolo-pyridazine system contributes nitrogen-rich heteroaromaticity, which may enhance interactions with biological targets. This structural complexity positions it as a candidate for therapeutic exploration, though direct pharmacological data are unavailable in the provided evidence.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2S/c1-2-30-18-9-7-17(8-10-18)23-25-24-20-11-12-21(26-28(20)23)31-15-22(29)27-14-13-16-5-3-4-6-19(16)27/h3-12H,2,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMRUUGVDZULMRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1H-indol-1-yl)-2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one typically involves multi-step reactions starting from readily available starting materials. The key steps may include:

    Formation of the triazolopyridazine core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate precursors.

    Introduction of the ethoxyphenyl group: This step may involve nucleophilic substitution reactions.

    Thioether formation: This can be done by reacting the triazolopyridazine intermediate with a suitable thiol.

    Attachment of the indolinyl group: This step may involve coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions may target the triazolopyridazine ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.

    Receptor Binding:

Medicine

    Drug Development: The compound may be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Pharmaceuticals: Applications in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-indol-1-yl)-2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one depends on its specific biological target. It may involve:

    Binding to enzymes or receptors: Inhibiting or modulating their activity.

    Interfering with cellular pathways: Affecting signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems and Substituent Effects

Triazino-Indole Derivatives (): The compound 2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one (Compound 41) shares a fused triazino-indole system but differs in substituents (4-bromophenyl vs. 4-ethoxyphenyl). The bromine atom’s electron-withdrawing nature may reduce metabolic stability compared to the ethoxy group’s electron-donating effect, which could enhance solubility and bioavailability .

Dihydroisoindol-1-one Derivatives (): 3-Hydroxy-2-phenyl-2,3-dihydro-1H-benzo[e]isoindol-1-one features a dihydroisoindole core with a hydroxyl group. Additionally, the absence of a triazolo-pyridazine system reduces nitrogen-rich interactions .

Indole-Pyrazole Hybrids (): [5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone (Compound 3a) combines indole with a dihydropyrazole-pyridine system. The carbonyl linker in this compound contrasts with the sulfanyl ethanone bridge in the target molecule, which may alter electronic distribution and metabolic pathways. Sulfur-containing linkers are often associated with increased lipophilicity and oxidative stability .

Structural and Functional Implications

  • Bromine in Compound 41 () may facilitate halogen bonding but could lead to toxicity concerns, whereas the ethoxy group offers safer metabolic degradation pathways .
  • Heterocyclic Systems: The triazolo-pyridazine core in the target compound provides three nitrogen atoms, enabling hydrogen bonding and coordination with metal ions, unlike the triazino-indole system in Compound 41, which has a fused, less flexible structure .

Q & A

Q. Basic

  • In Vitro :
    • Enzyme inhibition assays : Use purified bromodomains (BRD4) or kinases to measure IC₅₀ .
    • Cellular assays : Test cytotoxicity in cancer lines (e.g., MCF-7, HeLa) with c-Myc downregulation as a BRD4 inhibition marker .
  • In Vivo :
    • Xenograft models : Monitor tumor growth inhibition in mice, paired with pharmacokinetic profiling (e.g., AUC, Cₘₐₓ) .

Q. Advanced :

  • CRISPR/Cas9 knockout models : Confirm target specificity by comparing efficacy in BRD4⁺/⁻ cells .

How can molecular docking and dynamics simulations guide the design of derivatives with enhanced target affinity?

Q. Advanced

Docking : Use software like AutoDock Vina to predict binding poses of the compound in BRD4’s acetyl-lysine binding pocket. Focus on:

  • Hydrogen bonding with conserved residues (Asn140, Tyr139) .
  • Hydrophobic interactions with the ZA loop .

MD Simulations : Run 100-ns trajectories to assess complex stability and identify substituents that reduce conformational entropy (e.g., rigidifying the ethoxyphenyl group) .

Free Energy Calculations : Apply MM-PBSA to rank derivatives by binding energy .

What analytical techniques are critical for characterizing this compound and its metabolites?

Q. Basic

  • Structural Confirmation :
    • NMR : Assign peaks for the indole NH (δ 10.2 ppm) and sulfanyl proton (δ 3.8–4.1 ppm) .
    • HRMS : Verify molecular ion ([M+H]⁺ m/z calculated: 463.12) .
  • Purity : HPLC-UV (>95% purity, C18 column, acetonitrile/water gradient) .

Q. Advanced :

  • Metabolite Profiling : Use LC-MS/MS to identify oxidative metabolites (e.g., ethoxy → hydroxy-phenyl conversion) in liver microsomes .

How do structural modifications at the sulfanyl position impact solubility and bioavailability?

Q. Advanced

  • Sulfanyl to sulfonyl : Increases polarity (improves aqueous solubility) but may reduce membrane permeability .
  • Alkyl vs. aryl thioethers : Methyl groups enhance metabolic stability, while bulky aryl groups improve target affinity but hinder solubility .
    Optimization Strategy :
  • Apply LogP calculations and PAMPA assays to balance solubility and permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.